molecular formula C36H75NO B117128 N,N-dioctadecylhydroxylamine CAS No. 143925-92-2

N,N-dioctadecylhydroxylamine

Cat. No.: B117128
CAS No.: 143925-92-2
M. Wt: 538 g/mol
InChI Key: ITUWQZXQRZLLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dioctadecylhydroxylamine is a chemical compound with the molecular formula C₃₆H₇₅NO. It is known for its unique structure, which consists of two long octadecyl chains attached to a hydroxylamine group. This compound is primarily used as a UV light stabilizer and has applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bis(octadecyl)hydroxylamine typically involves the reaction of hydroxylamine hydrochloride with octadecylamine. One common method includes the following steps:

  • Dissolve hydroxylamine hydrochloride in a solvent such as tetrahydrofuran.
  • Add octadecylamine to the solution.
  • Stir the mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30 minutes).
  • Isolate the product by filtration and purification .

Industrial Production Methods

Industrial production of bis(octadecyl)hydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dioctadecylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bis(octadecyl)hydroxylamine involves its ability to stabilize polymers by absorbing UV light and preventing the breakdown of polymer chains. The long octadecyl chains provide steric hindrance, which enhances the stability of the compound. Additionally, the hydroxylamine group can interact with free radicals, further protecting the polymer from degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of N,N-dioctadecylhydroxylamine

This compound stands out due to its long octadecyl chains, which provide unique properties such as high stability and resistance to polymer degradation. Its ability to act as a UV light stabilizer makes it particularly valuable in industrial applications .

Properties

IUPAC Name

N,N-dioctadecylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUWQZXQRZLLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338412
Record name Bis(octadecyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Amines, bis(hydrogenated tallow alkyl), oxidized
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

143925-92-2, 123250-74-8
Record name Amines, bis(hydrogenated tallow alkyl), oxidized
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(octadecyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, bis(hydrogenated tallow alkyl), oxidized
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dioctadecylhydroxylamine
Reactant of Route 2
Reactant of Route 2
N,N-dioctadecylhydroxylamine
Reactant of Route 3
Reactant of Route 3
N,N-dioctadecylhydroxylamine
Reactant of Route 4
N,N-dioctadecylhydroxylamine
Reactant of Route 5
N,N-dioctadecylhydroxylamine
Reactant of Route 6
Reactant of Route 6
N,N-dioctadecylhydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.